2-Amino-4-(trifluoromethyl)benzamide
Overview
Description
2-Amino-4-(trifluoromethyl)benzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of 2-Amino-4-(trifluoromethyl)benzamide.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, efficient procedures for the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds are reported, which are useful intermediates for accessing new heterocyclic series . Another study describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility of benzamide derivatives and the potential to synthesize 2-Amino-4-(trifluoromethyl)benzamide through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the structure of these compounds, as seen in the study of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide . Similarly, the crystal and molecular structure of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was determined, providing insights into the tautomeric forms and hydrogen bonding patterns . These findings are relevant for understanding the molecular structure of 2-Amino-4-(trifluoromethyl)benzamide and how it may influence its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of fluorinated polyamides and poly(amide imide)s based on a CF3-containing diamine demonstrates the reactivity of these compounds with other chemical entities . Additionally, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles with antiavian influenza virus activity shows the potential for benzamide derivatives to be used in the development of antiviral agents . These studies suggest that 2-Amino-4-(trifluoromethyl)benzamide could also participate in similar reactions, leading to new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and film-forming ability, are important for their practical applications. The study of fluorinated polyamides and poly(amide imide)s reveals excellent solubility in amide-type solvents and the ability to form transparent and tough films . These properties are influenced by the molecular structure and substituents on the benzamide core, which would also apply to 2-Amino-4-(trifluoromethyl)benzamide, potentially affecting its suitability for various applications.
Scientific Research Applications
Synthesis and Polymer Development
- Polyamide Synthesis: 2-Amino-4-(trifluoromethyl)benzamide contributes to the synthesis of new polyamides. These polyamides are organo-soluble, exhibiting high thermal stability and amorphous nature. They have potential applications in various industries due to their unique properties (Bera et al., 2012).
Advanced Material Applications
- Aramid Block Copolymer Synthesis: The compound aids in the synthesis of well-defined aramid block copolymers. These materials have unique structural properties and potential applications in material science (Yokozawa et al., 2002).
Electrochemical Studies
- Oxidation and Antioxidant Activity: The electrochemical oxidation of amino-substituted benzamides, including derivatives of 2-Amino-4-(trifluoromethyl)benzamide, is critical in understanding their free radical scavenging activity. This research is significant in the development of antioxidants (Jovanović et al., 2020).
Luminescence and Molecular Properties
- Aggregation Enhanced Emission: Derivatives of 2-Amino-4-(trifluoromethyl)benzamide exhibit luminescence and multi-stimuli-responsive properties, making them candidates for advanced optical materials (Srivastava et al., 2017).
Chemical Synthesis Improvement
- Efficient Synthesis Processes: Research has been conducted to improve the synthesis process of related benzamide compounds, leading to higher yields and more efficient production methods (Dian, 2010).
Chemical Modification and Activation
- Ortho-trifluoromethylation: The compound is used in the ortho-trifluoromethylation of benzamides, a key process in organic synthesis and pharmaceutical research (Hu et al., 2016).
Potential in Anticonvulsant Research
- Anticonvulsant Derivatives: Although not directly linked to 2-Amino-4-(trifluoromethyl)benzamide, its structural analogs have been explored for potential anticonvulsant properties (Lambert et al., 1995).
Application in Tyrosine Kinase Inhibition
- Cancer Treatment Potential: Derivatives of 2-Amino-4-(trifluoromethyl)benzamide have been studied for their role as potential tyrosine kinase inhibitors, showing promise in cancer treatment research (Kalinichenko et al., 2019).
Antimicrobial Activity Research
- Antifungal and Antibacterial Properties: Fluorinated derivatives of the compound have shown high activity against fungi and Gram-positive microorganisms, offering insights into new antimicrobial agents (Carmellino et al., 1994).
Catalytic Applications
- Carbonylation Catalysis: The compound is involved in cobalt-catalyzed carbonylation of aminoquinoline benzamides, indicating its use in advanced catalytic processes (Grigorjeva & Daugulis, 2014).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Relevant papers on 2-Amino-4-(trifluoromethyl)benzamide include studies on its physical and chemical properties , as well as its potential applications .
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZMLIWMQFCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221456 | |
Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethyl)benzamide | |
CAS RN |
713-41-7 | |
Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=713-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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